Enzymatic Potency: GSK2256098 Ki of 0.4 nM Versus Alternative FAK Inhibitors
GSK2256098 exhibits an apparent Ki of 0.4 nM against FAK kinase in enzymatic assays, demonstrating approximately 13.75-fold higher potency than TAE226 (FAK IC50 = 5.5 nM) . In recombinant FAK kinase assays, GSK2256098 achieves an IC50 of 0.5 nM, establishing its position as one of the most potent FAK inhibitors available .
| Evidence Dimension | FAK kinase inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.4 nM; IC50 = 0.5 nM (recombinant FAK) |
| Comparator Or Baseline | TAE226: FAK IC50 = 5.5 nM |
| Quantified Difference | GSK2256098 Ki is ~13.75× lower than TAE226 IC50; GSK2256098 recombinant FAK IC50 is 11× lower |
| Conditions | Enzymatic kinase assay; ATP-competitive inhibition |
Why This Matters
Higher enzymatic potency enables lower working concentrations, reducing off-target effects and conserving compound for extended studies.
